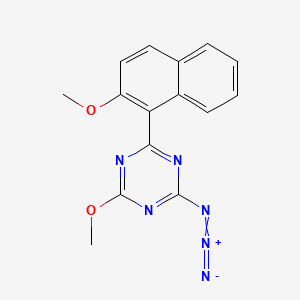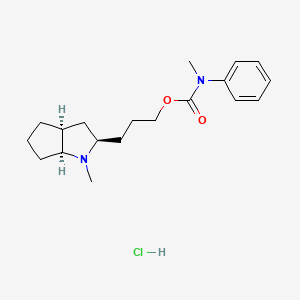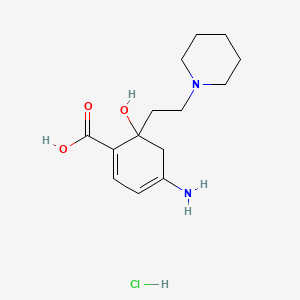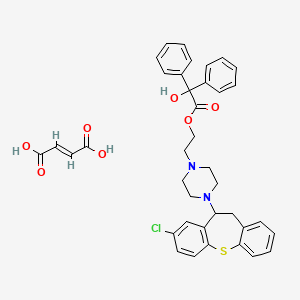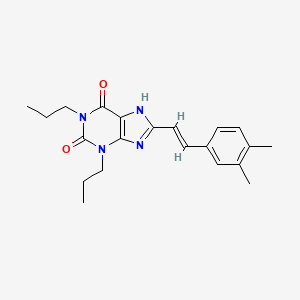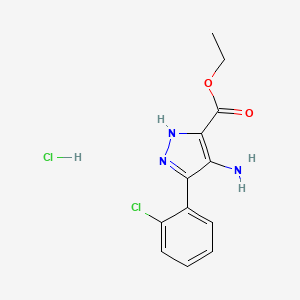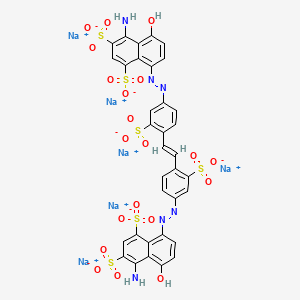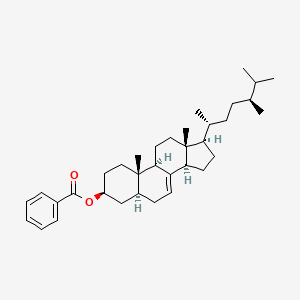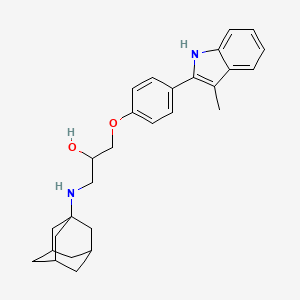
1-(4-(3-Methyl-1H-indol-2-yl)phenoxy)-3-(tricyclo(3.3.1.1(sup 3.7))dec-1-yl)amino-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 4721047 is a chemical compound with significant interest in various scientific fields
Preparation Methods
The preparation of BRN 4721047 involves several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common reagents used in the synthesis include organic solvents, acids, and bases.
Industrial Production: Large-scale production of BRN 4721047 involves the use of industrial reactors and continuous flow systems to maintain consistent quality and high throughput.
Chemical Reactions Analysis
BRN 4721047 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. They can include various derivatives and analogs of BRN 4721047.
Scientific Research Applications
BRN 4721047 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: BRN 4721047 is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of BRN 4721047 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
CAS No. |
88737-48-8 |
|---|---|
Molecular Formula |
C28H34N2O2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1-(1-adamantylamino)-3-[4-(3-methyl-1H-indol-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C28H34N2O2/c1-18-25-4-2-3-5-26(25)30-27(18)22-6-8-24(9-7-22)32-17-23(31)16-29-28-13-19-10-20(14-28)12-21(11-19)15-28/h2-9,19-21,23,29-31H,10-17H2,1H3 |
InChI Key |
OGANTNZKQNWEDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)OCC(CNC45CC6CC(C4)CC(C6)C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


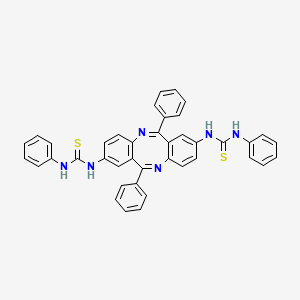

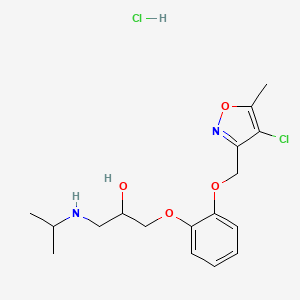
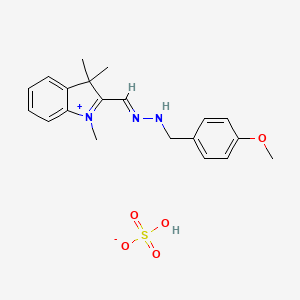
![(E)-but-2-enedioic acid;5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15191669.png)
